The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is a complex organic molecule characterized by its unique structural features and potential applications in scientific research. This compound is classified under the category of heterocyclic compounds due to the presence of both benzodioxole and pyrazole moieties. Its molecular formula is , indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. Common methods include:
Specific technical details regarding the reaction conditions (temperature, time, and concentration) are crucial for optimizing yield and purity but were not explicitly detailed in the available sources.
The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one can be represented using various chemical notation systems:
Cc(c(cccc1)c1n12)cc2nnc1SCC(NCc(cc1)cc2c1OCO2)=O
This notation provides insight into the connectivity and arrangement of atoms within the molecule.
The molecular weight of this compound is approximately 342.4 g/mol. The compound exhibits several functional groups which contribute to its chemical properties and reactivity.
The compound can participate in various chemical reactions typical for ketones and nitrogen-containing heterocycles:
Details on specific reaction conditions (e.g., catalysts, solvents) for these transformations were not provided in the available literature.
Quantitative data regarding binding affinities or biological activity were not available from the sources reviewed.
The physical properties of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethanone include:
Chemical properties include:
Further quantitative analyses such as melting point, boiling point, and spectral data (NMR, IR) are necessary for comprehensive characterization but were not detailed in the sources.
The compound has potential applications in various fields:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: